Some studies have investigated the potential role of N-Ac-DL-Met in supporting liver function and protecting against liver damage. These studies suggest that N-Ac-DL-Met might act as a methyl donor, contributing to the synthesis of S-adenosylmethionine (SAM), a crucial molecule involved in various liver functions, including detoxification and regeneration. However, these studies primarily involve animal models, and more research, particularly human trials, are necessary to confirm these findings and establish the efficacy and safety of N-Ac-DL-Met for liver health [].
N-Ac-DL-Met possesses a sulfur atom within its structure, which might contribute to its potential antioxidant activity. Some in vitro studies suggest that N-Ac-DL-Met could scavenge free radicals, potentially offering protection against oxidative stress, a cellular phenomenon linked to various health conditions []. However, similar to the research on liver function, these findings primarily originate from in vitro experiments, and further investigations, including in vivo studies and clinical trials, are essential to establish the effectiveness and safety of N-Ac-DL-Met for managing oxidative stress.
Preliminary research also explores the potential applications of N-Ac-DL-Met in other areas, including:
N-Acetyl-DL-methionine is a synthetic derivative of the amino acid methionine, characterized by the presence of an acetyl group at the nitrogen atom. This compound exists as a racemic mixture of both D- and L-enantiomers, which influences its biological activity and chemical properties. N-Acetyl-DL-methionine is soluble in water and exhibits a variety of physiological effects, making it of interest in both pharmaceutical and nutritional contexts.
Oxidation reactions also occur, particularly under acidic conditions, resulting in products such as methionine sulfoxide and N-acetylmethionine sulfoxide, which can have different biological implications .
N-Acetyl-DL-methionine exhibits various biological activities. It is known to act as an antioxidant and has been studied for its potential role in protecting cells from oxidative stress. Additionally, it may play a role in detoxification processes and has been investigated for its effects on liver function and metabolism. The compound's ability to influence methylation processes in the body further contributes to its significance in biochemical pathways .
The synthesis of N-Acetyl-DL-methionine can be achieved through several methods:
Studies on N-Acetyl-DL-methionine have revealed interactions with various biological systems. It can influence enzyme activities related to amino acid metabolism and has been shown to interact with other compounds involved in detoxification processes. Its role as a substrate for specific enzymes allows researchers to explore its kinetics and mechanisms further .
Several compounds are structurally and functionally similar to N-Acetyl-DL-methionine. Below is a comparison highlighting their uniqueness:
Compound | Structure | Unique Features |
---|---|---|
N-Acetyl-L-methionine | Acetylated L-methionine | Primarily used for therapeutic purposes |
N-Acetyl-D-methionine | Acetylated D-methionine | Less common; may exhibit different biological activity |
S-Acetyl-L-cysteine | Acetylated L-cysteine | Known for its role in antioxidant defense |
Acetylcysteine | Acetylated cysteine | Widely used as a mucolytic agent |
N-Acetyl-DL-methionine is unique due to its racemic nature, allowing it to interact differently within biological systems compared to its enantiomeric counterparts.
N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine, characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule [1]. The compound has the molecular formula C₇H₁₃NO₃S with a molecular weight of 191.25 grams per mole [1] [2]. The Chemical Abstract Service number for this compound is 1115-47-5 [1] [3].
The IUPAC name for N-Acetyl-DL-methionine is 2-acetamido-4-(methylsulfanyl)butanoic acid [1] [2]. The structural representation can be expressed through the SMILES notation as CSCCC(NC(C)=O)C(O)=O [1] [4]. The compound contains a carboxyl group (-COOH), an N-acetyl group (-NHCOCH₃), and a side chain (-CH₂CH₂SCH₃) attached to the central carbon atom [4] [29].
Property | Value |
---|---|
Molecular Formula | C₇H₁₃NO₃S |
Molecular Weight (g/mol) | 191.25 |
Chemical Abstract Service Number | 1115-47-5 |
IUPAC Name | 2-acetamido-4-(methylsulfanyl)butanoic acid |
SMILES | CSCCC(NC(C)=O)C(O)=O |
InChI Key | XUYPXLNMDZIRQH-UHFFFAOYNA-N |
PubChem CID | 6180 |
The InChI Key for N-Acetyl-DL-methionine is XUYPXLNMDZIRQH-UHFFFAOYNA-N, and it is catalogued in the PubChem database with the compound identifier 6180 [1] [2].
N-Acetyl-DL-methionine exists as a racemic mixture containing both D and L enantiomers of the N-acetylated methionine [4] [16]. The stereochemistry of this compound is centered around the alpha carbon atom, which serves as the chiral center [16] [17]. The compound contains one defined stereocenter, allowing for the existence of two enantiomeric forms [16].
The racemic nature of N-Acetyl-DL-methionine distinguishes it from its individual enantiomeric forms, particularly N-Acetyl-L-methionine, which has the Chemical Abstract Service number 65-82-7 [5] [9]. The L-enantiomer is characterized by the (2S) configuration, while the D-enantiomer has the (2R) configuration [5] [16].
Conformational analysis studies have revealed that the stereochemistry significantly influences the molecular behavior of acetylated methionine derivatives [17]. The conformational preferences of N-acetylated derivatives are sensitive to solvent effects, unlike their esterified counterparts [17]. The conformational stability is governed by a combination of hyperconjugative and steric effects rather than intramolecular hydrogen bonding [17].
The polymorphism of N-Acetyl-DL-methionine has been studied through X-ray powder diffraction analysis, revealing the potential existence of two polymorphic forms in solid-liquid equilibrium systems [15]. This polymorphism is attributed to the conformational flexibility of the molecule and the packing arrangements in the crystal lattice [15].
N-Acetyl-DL-methionine exhibits distinct thermal properties that are characteristic of its molecular structure and intermolecular interactions [4] [10]. The melting point of N-Acetyl-DL-methionine ranges from 117 to 119 degrees Celsius according to literature values [4] [11]. Some sources report a slightly narrower range of 116 degrees Celsius [1].
The boiling point of N-Acetyl-DL-methionine is predicted to be 453.6 degrees Celsius at 760 millimeters of mercury pressure [4] [10] [11]. This relatively high boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding capabilities from both the amide and carboxyl functional groups [4].
The flash point of N-Acetyl-DL-methionine is reported as 228.1 degrees Celsius [10]. This thermal property is particularly relevant for handling and storage considerations of the compound in industrial applications [10].
Property | Value | Source |
---|---|---|
Melting Point (°C) | 117-119 | Literature values |
Boiling Point (°C) | 453.6 (at 760 mmHg) | Predicted value |
Flash Point (°C) | 228.1 | Predicted value |
The density of N-Acetyl-DL-methionine has been experimentally determined to be 1.202 grams per cubic centimeter [10]. Some sources report a slightly higher estimated value of 1.2684 grams per cubic centimeter [4] [11]. These density values indicate that N-Acetyl-DL-methionine is denser than water, which is consistent with its solid crystalline form at room temperature [4].
The refractive index of N-Acetyl-DL-methionine is estimated to be 1.6370 [4] [11]. This optical property reflects the compound's molecular structure and the polarizability of its constituent atoms, particularly the sulfur atom in the side chain [4].
The vapor pressure of N-Acetyl-DL-methionine at 25 degrees Celsius is extremely low, measured as 1.72 × 10⁻⁹ millimeters of mercury [10]. This low vapor pressure indicates that the compound has minimal volatility at room temperature, which is consistent with its high boiling point and strong intermolecular interactions [10].
Property | Value | Type |
---|---|---|
Density (g/cm³) | 1.202 | Experimental |
Refractive Index | 1.6370 (estimate) | Estimated |
Vapor Pressure (mmHg at 25°C) | 1.72E-09 | Predicted |
N-Acetyl-DL-methionine exhibits amphoteric behavior due to the presence of both acidic and basic functional groups within its molecular structure [4] [14]. The compound possesses a carboxyl group that can donate protons and an amide nitrogen that can participate in acid-base equilibria [4].
The strongest acidic pKa value for N-Acetyl-DL-methionine is predicted to be 3.50 ± 0.10 [4] [11] [14]. This acidic behavior is attributed to the carboxyl group (-COOH) present in the molecule [4]. The relatively low pKa value indicates that the carboxyl group readily donates a proton in aqueous solution, making the compound acidic under physiological conditions [4].
The strongest basic pKa value is predicted to be -1.8 [5] [14]. This highly negative value indicates that the basic sites in the molecule have very weak proton-accepting ability [5]. The physiological charge of N-Acetyl-DL-methionine is calculated to be -1, meaning that at physiological pH (approximately 7.4), the compound exists predominantly in a negatively charged state [5] [14].
At pH 7, N-Acetyl-DL-methionine carries a net negative charge due to the deprotonation of the carboxyl group while the amide nitrogen remains largely unprotonated [5] [14]. This charge distribution significantly influences the compound's solubility characteristics and biological interactions [5].
Property | Value | Method |
---|---|---|
pKa (Strongest Acidic) | 3.50 ± 0.10 | Predicted |
pKa (Strongest Basic) | -1.8 | Predicted |
Physiological Charge | -1 | Calculated |
Charge State at pH 7 | Negatively charged | Based on pKa values |
N-Acetyl-DL-methionine demonstrates specific chemical reactivity patterns that are characteristic of acetylated amino acid derivatives [12] . The compound can undergo hydrolysis reactions under appropriate conditions, particularly in the presence of specific enzymes such as acylases [12]. During enzymatic hydrolysis, the acetyl group can be removed to regenerate the free amino acid methionine [12].
The hydrolysis reaction of N-Acetyl-DL-methionine by porcine acylase demonstrates stereoselective behavior [12]. The enzyme preferentially hydrolyzes the L-enantiomer of the racemic mixture, leaving the D-enantiomer largely unaffected [12]. This stereoselective hydrolysis has been monitored using proton nuclear magnetic resonance spectroscopy, which shows the depletion of the substrate at 4.25 parts per million and the simultaneous appearance of the L-methionine product at 3.85 parts per million [12].
The reaction kinetics of N-Acetyl-DL-methionine hydrolysis follow Michaelis-Menten kinetics, with the reaction typically reaching completion within one hour under optimal conditions [12]. The substrate concentration reaches a plateau as the reaction proceeds, indicating that the enzymatic process is limited by the availability of the L-enantiomer in the racemic mixture [12].
N-Acetyl-DL-methionine exhibits stability under normal storage conditions when kept at temperatures between 2 to 8 degrees Celsius [4] [11]. The compound is incompatible with strong oxidizing agents, which can potentially oxidize the sulfur atom in the side chain [7]. The acetyl group provides protection to the amino nitrogen, reducing its reactivity compared to the free amino acid .
N-Acetyl-DL-methionine can be structurally compared with several related compounds to understand the impact of acetylation and stereochemistry on molecular properties [22] [24]. The most direct comparison is with L-methionine, the parent amino acid from which N-Acetyl-DL-methionine is derived [22] [24].
L-methionine has the molecular formula C₅H₁₁NO₂S and a molecular weight of 149.21 grams per mole, making it significantly smaller than its N-acetylated derivative [22]. The addition of the acetyl group (CH₃CO-) increases the molecular weight by 42.04 mass units and introduces additional hydrogen bonding capabilities [22] [24].
N-Acetyl-L-methionine, the single enantiomer form, shares the same molecular formula and weight as N-Acetyl-DL-methionine but differs in its stereochemical composition [5] [9]. While N-Acetyl-DL-methionine contains both D and L enantiomers in equal proportions, N-Acetyl-L-methionine contains only the L-enantiomer [5] [16].
Methionine sulfoxide represents another related compound where the sulfur atom has been oxidized [22]. This compound has the molecular formula C₅H₁₁NO₃S and a molecular weight of 165.21 grams per mole [22]. The oxidation of the sulfur atom introduces additional polarity and hydrogen bonding potential compared to the parent methionine [22].
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
N-Acetyl-DL-methionine | C₇H₁₃NO₃S | 191.25 | Racemic mixture with N-acetyl group |
L-Methionine | C₅H₁₁NO₂S | 149.21 | Free amino acid, L-configuration |
N-Acetyl-L-methionine | C₇H₁₃NO₃S | 191.25 | N-acetylated L-enantiomer only |
D-Methionine | C₅H₁₁NO₂S | 149.21 | Free amino acid, D-configuration |
Methionine sulfoxide | C₅H₁₁NO₃S | 165.21 | Oxidized sulfur atom |
The acetylation of methionine significantly alters its chemical and biological properties [22] [24]. Studies have shown that N-acetylated derivatives generally have lower biological potency compared to the free amino acid when used in nutritional applications [22]. However, N-acetyl-L-methionine demonstrates good bioavailability and is metabolically equivalent to free L-methionine [24].
Corrosive